3,3-Diethyl-1-(propan-2-yl)azetidine
Description
Properties
CAS No. |
119219-97-5 |
|---|---|
Molecular Formula |
C10H21N |
Molecular Weight |
155.28 g/mol |
IUPAC Name |
3,3-diethyl-1-propan-2-ylazetidine |
InChI |
InChI=1S/C10H21N/c1-5-10(6-2)7-11(8-10)9(3)4/h9H,5-8H2,1-4H3 |
InChI Key |
VXGUKZJNIIDJQC-UHFFFAOYSA-N |
SMILES |
CCC1(CN(C1)C(C)C)CC |
Canonical SMILES |
CCC1(CN(C1)C(C)C)CC |
Synonyms |
Azetidine, 3,3-diethyl-1-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
A. Pharmacological Properties
Azetidines, including 3,3-diethyl-1-(propan-2-yl)azetidine, are being investigated for their pharmacological properties. Research indicates that derivatives of azetidines can exhibit significant biological activities such as anti-inflammatory, antibacterial, and anticancer effects. For instance, certain azetidine derivatives have shown promise in treating obesity and metabolic disorders by modulating metabolic pathways .
B. Central Nervous System (CNS) Effects
Some azetidine compounds have been noted for their sedative and anticonvulsant properties. These compounds are being studied for their potential use as central depressants or soporifics, indicating their relevance in the development of new CNS-active drugs . The ability to modify the azetidine structure allows for the exploration of new therapeutic agents targeting neurological conditions.
Synthetic Applications
A. Synthesis of Functionalized Azetidines
The unique structure of this compound makes it an attractive target for synthetic chemists. Recent advances in synthetic methodologies have highlighted various strategies for creating functionalized azetidines through ring-opening and ring-expansion reactions. These methods allow for the generation of highly substituted acyclic amines or expanded ring systems that can serve as intermediates in complex organic syntheses .
B. Use as Ligands in Catalysis
Azetidines are also being explored as ligands in catalytic processes. Their strained ring structure provides unique reactivity that can be harnessed in various catalytic reactions, including reductions and cycloadditions. This versatility positions azetidines as valuable components in the design of new catalysts for organic transformations .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Comparison with Similar Azetidine Derivatives
Table 1: Structural and Physicochemical Properties of Selected Azetidines
*Estimated based on analogous compounds.
Key Observations :
- Electronic Effects: Electron-donating groups (e.g., methoxy) increase basicity of the azetidine nitrogen, while electron-withdrawing groups (e.g., cyano) may stabilize ring strain through conjugation .
- Spirocyclic Systems : Spiro-azetidines exhibit enhanced rigidity and distinct pharmacokinetic profiles, such as lower topological polar surface area (TPSA) compared to linear derivatives, improving membrane permeability .
Reactivity and Stability
Table 3: Redox-Driven Ring-Opening Energetics
| Process | Energy Barrier (kcal/mol) | Effect on Azetidine Stability |
|---|---|---|
| Photo-oxidation | ΔG‡ = 10–15 | Lowers barrier; facilitates ring-opening |
| One-electron reduction | ΔG‡ = 8–12 | Further destabilizes ring structure |
Functional Implications :
- The target compound’s alkyl substituents may stabilize the ring against redox-driven opening compared to unsubstituted azetidines, as electron-donating groups can mitigate electron-deficient intermediates .
- In DNA repair models, azetidine photoreactivity is highly dependent on substituent electronics, suggesting that the diethyl/isopropyl groups in this compound would reduce participation in electron-transfer processes .
Pharmacological and Physicochemical Properties
- Lipophilicity: The compound’s high logD (~2.8) predicts favorable membrane permeability but may increase off-target binding risks compared to polar analogs like 3-cyano-azetidine (logD = 2.6) .
- TPSA : A low TPSA (~20 Ų) suggests reduced solubility in aqueous environments, necessitating formulation optimization for drug delivery applications .
- Enzymatic Stability : Bulky substituents likely protect against enzymatic degradation, a common issue with smaller azetidines in biological systems .
Preparation Methods
Reaction Mechanism and Optimization
The azetidine ring is activated via coordination to Cu(OTf)₂, forming a polarized complex that undergoes nucleophilic attack at the benzylic carbon (C2 position). For 3,3-diethyl substitution, ethyl Grignard reagents or organozinc compounds could replace aryl nucleophiles. Key parameters include:
-
Yield : Up to 95% for diarylpropylamines, suggesting potential for high efficiency with alkyl nucleophiles.
Challenges include regioselectivity control, as competing Sₙ1 pathways may lead to byproducts. Steric hindrance from the 3,3-diethyl groups could further complicate nucleophilic attack, necessitating optimized temperature (-20°C to 0°C) and slow nucleophile addition.
Cyclization of Chlorinated Amino Alcohol Precursors
Source discloses a patent-pending cyclization method for synthesizing 1-substituted azetidin-3-ols. The protocol involves treating N-benzyl-3-amino-1-chloropropan-2-ol with triethylamine and tetrabutylammonium iodide (TBAI) under reflux. Adapting this method for 3,3-diethyl-1-(propan-2-yl)azetidine requires substituting the benzyl group with isopropyl and introducing diethyl substituents during precursor synthesis.
Critical Reaction Parameters
-
Solvent : Triethylamine acts as both solvent and base, uniquely enabling cyclization by precipitating HCl byproducts.
-
Catalyst : 0.1–1.6 mol% TBAI accelerates the reaction via phase-transfer catalysis.
-
Yield : 66.5% for 1-benzylazetidin-3-ol, suggesting moderate efficiency for analogous derivatives.
Synthetic Pathway Adaptation
-
Precursor Synthesis : React epichlorohydrin with isopropylamine to form N-isopropyl-3-amino-1-chloropropan-2-ol.
-
Cyclization : Treat the precursor with triethylamine and TBAI under reflux.
-
Quaternization : Introduce diethyl groups via alkylation of the azetidine nitrogen.
Purification via recrystallization (toluene/hexane) or column chromatography (ethyl acetate/petroleum ether) is essential to isolate the product.
Superbase-Induced Cyclization of Oxirane Precursors
Source outlines a diastereoselective synthesis of 2-arylazetidines using lithium hexamethyldisilazide (LiHMDS) as a superbase. This method could be adapted for this compound by employing an oxirane precursor with pre-installed diethyl and isopropyl groups.
Reaction Protocol
Advantages and Limitations
-
Diastereoselectivity : >20:1 dr for 2-arylazetidines, potentially applicable to alkyl derivatives.
-
Temperature Sensitivity : Strict control at -78°C is required to prevent epoxide polymerization.
-
Substrate Scope : Limited to oxiranes with electron-withdrawing groups; alkyl oxiranes may require modified conditions.
Comparative Analysis of Methodologies
| Method | Key Reagents | Conditions | Yield | Scalability |
|---|---|---|---|---|
| Nucleophilic Ring-Opening | Cu(OTf)₂, Ethyl Nucleophiles | RT, CH₂Cl₂ | ~90%* | High |
| Amino Alcohol Cyclization | Triethylamine, TBAI | Reflux, 13 h | 66.5% | Moderate |
| Superbase Cyclization | LiHMDS, THF | -78°C, 2 h | 50–70%* | Low |
*Theorized yields based on analogous reactions.
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 3,3-Diethyl-1-(propan-2-yl)azetidine, and how can reaction conditions be optimized to improve yields?
- Methodological Answer : A robust approach involves multi-step nucleophilic substitutions and cyclization. For example, allylation of benzyl alcohol derivatives (e.g., 91–95 g scale) followed by lithium bis(trimethylsilyl)amide-mediated ring closure in tetrahydrofuran at low temperatures can yield azetidine scaffolds. Optimizing stoichiometry, temperature (-78°C), and solvent purity improves yields to ~62% (observed in analogous syntheses). Post-synthesis purification via recrystallization or chromatography ensures structural fidelity . Retro-synthetic strategies, such as Julia–Kocienski olefination or Mitsunobu cyclization, offer alternative pathways for structural diversification .
Q. How can NMR spectroscopy be utilized to confirm the structure and purity of synthesized this compound?
- Methodological Answer : ¹H and ¹³C NMR are critical for verifying substituent positions and stereochemistry. For instance, diagnostic signals for azetidine protons typically appear at δ 2.5–4.0 ppm, while ethyl and isopropyl groups show distinct splitting patterns. Integration ratios (e.g., 3:2 for ethyl groups) confirm stoichiometry. Advanced 2D NMR (COSY, HSQC) resolves overlapping signals in complex mixtures, while elemental analysis validates empirical formulas (e.g., C₁₀H₂₀N) .
Advanced Research Questions
Q. What computational methods are recommended to study enantioselective mechanisms in azetidine synthesis?
- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states to identify selectivity origins. For example, chiral phosphoric acid catalysts activate azetidine precursors via thione tautomers, lowering activation barriers (ΔG‡ ~20 kcal/mol) for specific enantiomers. Comparing free-energy profiles of competing pathways (e.g., Mode A vs. Mode B in desymmetrization reactions) clarifies stereochemical outcomes. Solvent effects are incorporated using continuum models (e.g., SMD), and molecular dynamics simulations validate conformational stability .
Q. How can azetidine derivatives be designed to enhance blood-brain barrier (BBB) permeability for CNS-targeted therapies?
- Methodological Answer : Structural modifications inspired by neurotransmitters (e.g., introducing polar groups or fluorinated substituents) improve BBB penetration. For instance, 3-(difluoromethyl)azetidine hydrochloride (CAS: 1354792-76-9) shows enhanced lipophilicity (logP ~1.5) while retaining solubility. In silico screening (e.g., PAMPA-BBB assay) predicts permeability, and in vivo PET imaging in rodent models validates distribution. Libraries of azetidine-based scaffolds with varied alkyl/aryl chains are prioritized for high-throughput screening .
Q. What strategies resolve contradictions in crystallographic data for azetidine derivatives?
- Methodological Answer : SHELX programs (e.g., SHELXL, SHELXD) are widely used for small-molecule refinement. For high-resolution data, twin refinement and Hirshfeld surface analysis correct for disorder. When experimental data conflicts with computational predictions (e.g., bond lengths), iterative refinement with restraints (e.g., DFIX) aligns models with observed electron density. Cross-validation via R-free values (>0.20) ensures reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
